



# Application Note: Measuring EB1 Peptide Binding Affinity using Isothermal Titration Calorimetry (ITC)

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Compound of Interest		
Compound Name:	EB1 peptide	
Cat. No.:	B15541664	Get Quote

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#### Introduction

End-binding protein 1 (EB1) is a master regulator of microtubule dynamics, functioning as a core plus-end tracking protein (+TIP).[1][2] It recognizes the growing ends of microtubules and recruits a network of other +TIPs to these sites.[1][2] This recruitment is crucial for various cellular processes, including cell division, migration, and polarity.[1] Many of these +TIPs interact with EB1 through a conserved Ser-X-Ile-Pro (SxIP) motif.[1][3][4] Understanding the binding affinity and thermodynamics of these interactions is fundamental for elucidating the molecular mechanisms of microtubule regulation and for the development of potential therapeutic agents that target these pathways.

Isothermal Titration Calorimetry (ITC) is a powerful and label-free technique used to directly measure the heat changes that occur during biomolecular interactions.[5] This method allows for the determination of key thermodynamic parameters in a single experiment, including the binding affinity (dissociation constant, Kd), enthalpy change ( $\Delta$ H), entropy change ( $\Delta$ S), and stoichiometry of the interaction (n).[5] This application note provides a detailed protocol for measuring the binding affinity of a synthetic peptide containing the SxIP motif to purified EB1 protein using ITC.

#### **Principle of the Method**



ITC directly measures the heat released or absorbed during a binding event. In a typical experiment, a solution of the ligand (in this case, the EB1-binding peptide) is titrated into a solution containing the macromolecule (EB1 protein) in the sample cell of a calorimeter. As the binding reaction occurs, a change in heat is detected and measured relative to a reference cell. The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the macromolecule. Fitting this binding isotherm to a suitable binding model yields the thermodynamic parameters of the interaction.

#### **Materials and Equipment**

- Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC, or ITC200)
- Purified recombinant human EB1 protein
- Synthetic peptide containing a canonical SxIP motif (e.g., from a known EB1-binding protein like MACF or a peptide aptamer)[4][6]
- ITC Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)
- Dialysis tubing or centrifugal filters for buffer exchange
- Syringes and needles for sample loading
- Degasser
- Standard laboratory equipment (pipettes, tubes, centrifuge)

### Experimental Protocols Sample Preparation

Proper sample preparation is critical for obtaining high-quality ITC data.

- Protein Purification and Quality Control:
  - Express and purify recombinant EB1 protein to >95% purity.
  - Confirm the correct folding and oligomeric state (EB1 is a dimer) of the protein using techniques like size-exclusion chromatography.[3][7]



- Peptide Synthesis and Purity:
  - Synthesize the desired SxIP-containing peptide to >95% purity.
  - Accurately determine the peptide concentration.
- Buffer Matching:
  - Dialyze the purified EB1 protein extensively against the ITC buffer.
  - Dissolve the synthetic peptide in the final dialysis buffer to ensure an exact buffer match.
     Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.
- · Concentration Determination:
  - Accurately measure the final concentrations of both the EB1 protein and the peptide solution after buffer exchange. The accuracy of the determined stoichiometry and binding affinity depends directly on the accuracy of the concentrations used.
- Degassing:
  - Thoroughly degas both the protein and peptide solutions immediately before the ITC experiment to prevent the formation of air bubbles in the calorimeter cells, which can cause noise in the data.[5]

#### **ITC Experimental Setup**

The following parameters are provided as a starting point and may require optimization based on the specific interaction and instrument being used.

- Instrument Preparation:
  - Thoroughly clean the sample cell and injection syringe with detergent and water as per the manufacturer's instructions.
  - Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).
- · Sample Loading:



- Sample Cell: Load the sample cell with the EB1 protein solution. A typical starting concentration is 20-50 μM.[8]
- Injection Syringe: Load the injection syringe with the SxIP peptide solution. The peptide concentration should be 10-20 times higher than the protein concentration in the cell (e.g., 200-500 μM).[8]
- Titration Parameters:
  - Number of Injections: 19-20 injections.
  - Injection Volume: 2 μL per injection.
  - Injection Spacing: 150-180 seconds between injections to allow the signal to return to baseline.
  - Stirring Speed: 750 rpm.
  - Reference Power: 5-10 μcal/sec.
  - Initial Delay: 60 seconds.

#### **Data Acquisition and Analysis**

- Control Experiments:
  - To determine the heat of dilution, perform a control experiment by titrating the peptide solution from the syringe into the sample cell containing only the ITC buffer.
  - Subtract the heat of dilution from the raw binding data during analysis.
- Data Fitting:
  - Integrate the raw data peaks to obtain the heat change for each injection.
  - Plot the heat change per mole of injectant against the molar ratio of peptide to EB1.
  - Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This will yield the values



for Kd,  $\Delta H$ , and n.

- Calculation of Thermodynamic Parameters:
  - The Gibbs free energy change ( $\Delta$ G) and the entropy change ( $\Delta$ S) can be calculated from the following equations:
    - $\Delta G = -RT * ln(Ka)$  where Ka = 1/Kd
    - ΔG = ΔH TΔS

#### **Data Presentation**

The following tables summarize representative quantitative data for the binding of different SxIP-containing peptides to EB1, as determined by ITC.

Table 1: Thermodynamic Parameters for EB1-Peptide Interactions

Peptide Ligand	Kd (μM)	ΔH (kcal/mol)	-TΔS (kcal/mol)	Stoichiomet ry (n)	Reference
11MACF-wt	3.80 ± 0.82	-10.57 ± 0.63	3.15 ± 0.63	~1	[9]
Aptamer Perfect	0.57	N/A	N/A	~1	[4]
Aptamer 177	2.6	N/A	N/A	~1	[4]
Aptamer 392	0.48	N/A	N/A	~1	[4]

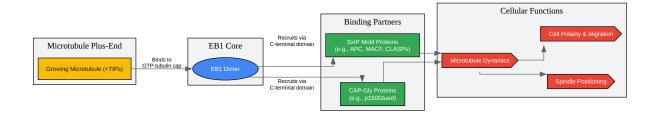
N/A: Data not available in the cited source.

Table 2: Example Experimental Concentrations for EB1-Peptide ITC



Molecule	Location	Concentration	Reference
EB1 Protein (WT or mutant)	Sample Cell	50 μΜ	[8]
MCAK peptide (aa 85- 118)	Syringe	1 mM	[8]
TIP150 peptide (aa 823-856)	Syringe	1 mM	[8]
CLASP1 peptide (aa 713-747)	Syringe	1 mM	[8]
CLASP2 peptide (aa 490-523)	Syringe	1 mM	[8]

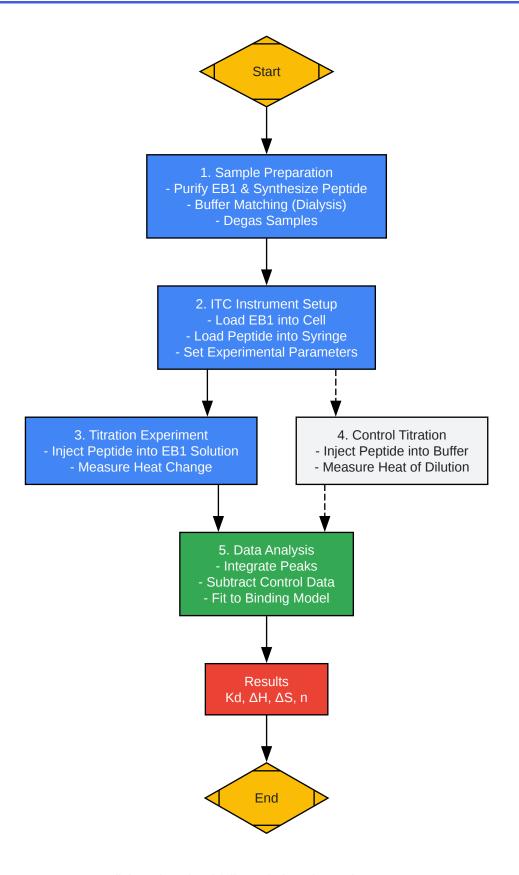
## Mandatory Visualizations Signaling Pathway and Experimental Workflow Diagrams



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Caption: EB1 recruitment of +TIPs to the microtubule plus-end.





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Caption: Workflow for an Isothermal Titration Calorimetry experiment.



#### Conclusion

Isothermal Titration Calorimetry provides a robust and direct method for characterizing the binding thermodynamics of EB1 with its peptide binding partners. The detailed protocol and representative data presented here serve as a valuable resource for researchers investigating the intricate network of protein-protein interactions that govern microtubule dynamics. Accurate determination of these binding parameters is essential for a deeper understanding of cellular function and for the rational design of molecules that can modulate these critical interactions in disease states.

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